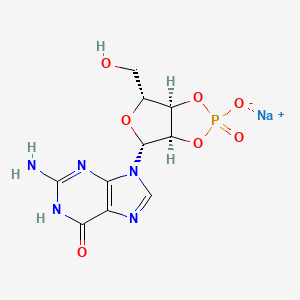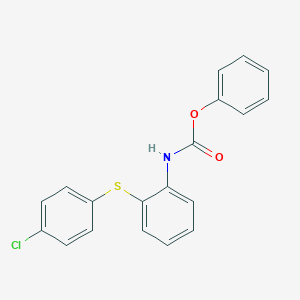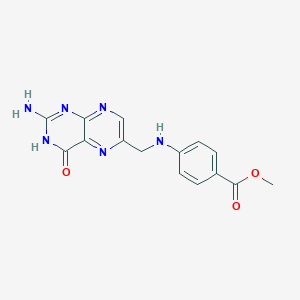
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate: is a chemical compound with the molecular formula C12H17Cl2N3O6 and a molecular weight of 370.18588 g/mol . It is known for its role as an intermediate in the synthesis of β-Triglycidyl Isocyanurate, which is used as a crosslinker and neoplasm inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate involves the reaction of glycidyl isocyanurate with 3-chloro-2-hydroxypropyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted glycidyl isocyanurates.
Oxidation Reactions: Products include carbonyl derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
Scientific Research Applications
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of crosslinkers and other complex molecules.
Biology: Investigated for its potential as a neoplasm inhibitor.
Medicine: Studied for its potential therapeutic effects in cancer treatment.
Industry: Used in the production of coatings, adhesives, and other materials requiring crosslinking properties.
Mechanism of Action
The mechanism of action of Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate involves its ability to form crosslinks with various substrates. This crosslinking ability is due to the presence of reactive glycidyl and isocyanurate groups, which can interact with different molecular targets. The pathways involved include the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Triglycidyl Isocyanurate: Another crosslinker with similar properties but different reactivity.
Bisphenol A Diglycidyl Ether: A common crosslinker used in epoxy resins.
Hexahydro-1,3,5-tris(3-chloro-2-hydroxypropyl)-s-triazine: A compound with similar functional groups but different applications.
Uniqueness: Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate is unique due to its specific combination of glycidyl and isocyanurate groups, which provide distinct crosslinking properties and reactivity compared to other similar compounds .
Properties
CAS No. |
53866-66-3 |
|---|---|
Molecular Formula |
C₁₂H₁₇Cl₂N₃O₆ |
Molecular Weight |
370.19 |
Synonyms |
1,3-Bis(3-chloro-2-hydroxypropyl)-5-(oxiranylmethyl)-1,3,5-triazine-2,4,5-(1H,3H,5H)-trione; 1,3-Bis(3-chloro-2-hydroxypropyl)-5-(2-oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
